molecular formula C22H17N5O B14226772 (1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone CAS No. 821767-17-3

(1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone

Cat. No.: B14226772
CAS No.: 821767-17-3
M. Wt: 367.4 g/mol
InChI Key: PFOPUBRYMLGYFO-UHFFFAOYSA-N
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Description

(1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone is a complex organic compound that features two indazole rings connected through a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the indazole rings, which can be synthesized through cyclization reactions involving hydrazines and ketones. The methanone bridge is then introduced through a condensation reaction between the indazole derivatives and a suitable aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indazole rings, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the treatment of diseases such as cancer or neurological disorders.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • (1H-Indazol-3-yl)(2-{[(1H-indazol-4-yl)methyl]amino}phenyl)methanone
  • (1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone

Uniqueness

(1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone is unique due to its specific substitution pattern on the indazole rings, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

821767-17-3

Molecular Formula

C22H17N5O

Molecular Weight

367.4 g/mol

IUPAC Name

1H-indazol-3-yl-[2-(1H-indazol-5-ylmethylamino)phenyl]methanone

InChI

InChI=1S/C22H17N5O/c28-22(21-16-5-1-4-8-20(16)26-27-21)17-6-2-3-7-19(17)23-12-14-9-10-18-15(11-14)13-24-25-18/h1-11,13,23H,12H2,(H,24,25)(H,26,27)

InChI Key

PFOPUBRYMLGYFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)C3=CC=CC=C3NCC4=CC5=C(C=C4)NN=C5

Origin of Product

United States

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